molecular formula C22H21ClF3N3O4 B2617263 3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one CAS No. 1159976-46-1

3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one

Cat. No.: B2617263
CAS No.: 1159976-46-1
M. Wt: 483.87
InChI Key: IXOWKOGUXCLCEB-MLPAPPSSSA-N
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Description

The compound 3-(tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a pyrazolone derivative featuring a trifluoromethyl-substituted pyridyl group, a tert-butyl substituent, and a methoxy/hydroxy-substituted benzylidene moiety. Its structure combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methoxy, hydroxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O4/c1-21(2,3)18-13(6-11-7-15(32-4)17(30)16(8-11)33-5)20(31)29(28-18)19-14(23)9-12(10-27-19)22(24,25)26/h6-10,30H,1-5H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOWKOGUXCLCEB-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological effects observed in studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16ClF3N3O3\text{C}_{15}\text{H}_{16}\text{ClF}_3\text{N}_3\text{O}_3

Key Characteristics

  • Molecular Weight : 365.76 g/mol
  • CAS Number : 1417789-41-3
  • Purity : Typically above 95% in synthesized forms

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, including the introduction of the tert-butyl group and the chloro-trifluoromethyl pyridine moiety. The SAR studies indicate that modifications to the phenolic and pyridine rings significantly influence biological activity.

Table 1: Structure and Biological Activity Correlation

Compound VariantModificationObserved Activity (GI50)
Parent CompoundNone0.92 µM
Variant A4-Methoxy2.6 µM
Variant B4-Hydroxy0.34 µM
Variant C4-IsopropylNo activity

Anticancer Properties

Studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in Ewing's sarcoma family tumors (ESFT) with a GI50 value of approximately 0.92 µM, indicating potent antiproliferative effects.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3.
  • Cell Cycle Arrest : It causes G2/M phase arrest in A549 lung cancer cells, effectively halting cell proliferation.

Case Studies

  • Study on Ewing's Sarcoma : A study evaluated the efficacy of the compound against TC32 cell lines derived from Ewing's sarcoma. The results indicated a significant reduction in cell viability with increasing concentrations of the compound.
  • Lung Cancer Cell Line Study : In another investigation involving A549 cells, the compound was found to inhibit tubulin polymerization with an IC50 value of 5.24 ± 0.06 μM, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Identified :

3-Methyl-1-phenyl-4-trifluoroacetyl-2-pyrazolin-5-one ():

  • Substituents: Methyl (position 3), phenyl (position 1), trifluoroacetyl (position 4).
  • Key Differences : Lacks the tert-butyl group and pyridyl ring but shares the trifluoroacetyl motif. The phenyl group may reduce solubility compared to the target compound’s pyridyl substituent.

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one ():

  • Substituents: Similar to the above but with a pyrazol-3-one core.
  • Tautomerism : Pyrazolone derivatives often exhibit lactam-lactim tautomerism, as observed in , where NMR confirmed the dominance of the pyrazolonic (lactam) tautomer in solution. This property impacts reactivity and binding interactions .

Pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives (): Substituents: Chloro, trifluoromethyl-pyridyl, and fused pyrimidinone rings.

Table 1: Substituent Comparison
Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrazolin-5-one tert-butyl, 3-chloro-5-(trifluoromethyl)pyridyl, 4-hydroxy-3,5-dimethoxyphenyl Enhanced solubility via polar groups
3-Methyl-1-phenyl-4-trifluoroacetyl Pyrazolin-5-one Phenyl, trifluoroacetyl, methyl Lower solubility due to hydrophobic phenyl
Pyrazolo[1,5-a]pyrimidin-5(4H)-one Pyrazolo-pyrimidinone Chloro, trifluoromethyl-pyridyl Increased H-bond capacity for target engagement
Melting Points and Stability :
  • However, analogs like tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () exhibit melting points of 163–166°C, suggesting that tert-butyl and fluorinated groups enhance thermal stability .

Pharmacological and Application Insights

  • Trifluoromethyl Groups : Present in both the target compound and analogs (e.g., –6), these groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Hydroxy and Methoxy Groups: The 4-hydroxy-3,5-dimethoxyphenyl group in the target compound may enhance antioxidant activity, a feature absent in analogs with non-phenolic substituents.

Q & A

Basic: What synthetic routes are most effective for producing this pyrazolinone derivative, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous pyridazine and pyrazolone derivatives (e.g., Mitsunobu reactions for ether linkages or nucleophilic substitutions for trifluoromethyl groups). Key steps include:

  • Coupling of pyridyl and pyrazolinone cores : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, with tert-butyl groups introduced via alkylation .
  • Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) achieves high purity, as demonstrated for structurally similar compounds .
  • Optimization : Monitor reaction progress via LCMS (e.g., m/z 757 [M+H]+ in analogous cases) to adjust stoichiometry and temperature .

Advanced: How do steric and electronic effects of the tert-butyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic environments?

Answer:

  • Steric hindrance : The tert-butyl group at position 3 restricts rotational freedom, potentially stabilizing transition states in substitution reactions. This is critical in regioselective functionalization of the pyridyl ring .
  • Electron-withdrawing effects : The 3-chloro-5-(trifluoromethyl)pyridyl moiety enhances electrophilicity at the C4 position, facilitating nucleophilic attacks (e.g., by hydroxyl or methoxy groups). DFT calculations or Hammett σ constants can quantify these effects .
  • Experimental validation : Compare reaction kinetics with/without substituents using stopped-flow spectroscopy .

Basic: What spectroscopic methods are most reliable for characterizing this compound’s structure?

Answer:

  • NMR : ¹H/¹³C NMR identifies the tert-butyl singlet (~1.3 ppm) and aromatic protons (6.5–8.5 ppm). 19F NMR detects trifluoromethyl groups (-62 to -70 ppm) .
  • LCMS : High-resolution LCMS (e.g., m/z 757 [M+H]+ in analogous compounds) confirms molecular weight and fragmentation patterns .
  • IR : Stretching frequencies for carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups validate functional groups .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Answer:

  • Hypothesis testing : Perform Hansen solubility parameter analysis to correlate solubility with solvent polarity (δD, δP, δH).
  • Methodology :
    • Dissolve the compound in DMSO-d6 and titrate with solvents of varying polarity (e.g., hexane, acetone, water). Monitor via ¹H NMR peak broadening .
    • Compare with computational COSMO-RS simulations to predict solubility behavior .
  • Contradiction resolution : If experimental data conflicts (e.g., high solubility in both DCM and methanol), assess crystallinity via XRD to identify polymorphic forms .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors.
  • Cytotoxicity : MTT assays on human cell lines (IC50 determination) with tert-butyl controls to isolate substituent effects .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., kinases or receptors) .

Advanced: What computational strategies can predict the compound’s binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinases). Prioritize targets with structural homology to pyridyl-pyrazolone inhibitors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • Free energy calculations : Apply MM-PBSA to compare binding energies of tert-butyl vs. methyl analogs .

Basic: How can oxidative degradation pathways of this compound be monitored under ambient conditions?

Answer:

  • Stress testing : Expose to H2O2 (3% v/v) or UV light (254 nm) for 24–72 hours.
  • Analytical tools :
    • UPLC-PDA to track degradation products (retention time shifts).
    • HRMS to identify oxidation products (e.g., hydroxylation or demethylation) .
  • Kinetics : Plot degradation rate vs. oxidant concentration (pseudo-first-order model) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the 4-hydroxy-3,5-dimethoxyphenyl moiety?

Answer:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during alkylation/acylation .
  • Directed ortho-metalation : Employ LDA or TMPLi to deprotonate specific positions, guided by methoxy substituents .
  • Validation : Compare ¹H NMR integrals before/after reactions to quantify regioselectivity .

Basic: How can crystallization conditions be optimized to obtain single crystals for XRD analysis?

Answer:

  • Solvent screening : Test binary mixtures (e.g., DCM:hexane, EtOAc:MeOH) via vapor diffusion.
  • Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours .
  • Additives : Use chiral resolving agents (e.g., L-proline) if polymorphism is observed .

Advanced: How do solvent polarity and pH affect the compound’s tautomeric equilibrium between pyrazolinone and pyrazole forms?

Answer:

  • pH-dependent studies : Perform UV-Vis titrations (pH 2–12) to monitor λmax shifts (~300 nm for pyrazolinone vs. ~270 nm for pyrazole).
  • Solvent effects : Compare tautomer ratios in DMSO (polar aprotic) vs. chloroform (nonpolar) via ¹H NMR integration .
  • Computational modeling : Calculate tautomer stability using Gaussian at the B3LYP/6-31G* level .

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